molecular formula C17H26N2O3 B12276210 tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12276210
M. Wt: 306.4 g/mol
InChI Key: BZTXNBTZLOOGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is a piperidine-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group at the piperidine-4-position, a benzyl substituent at the 1-position, and a hydroxyl group at the 3-position. This structure is typical of intermediates used in medicinal chemistry for drug discovery, particularly as building blocks for protease inhibitors, kinase modulators, or GPCR-targeting agents. The Boc group serves to protect the amine during synthetic steps, while the benzyl and hydroxyl moieties influence steric and electronic properties, affecting solubility, metabolic stability, and target binding .

Properties

IUPAC Name

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXNBTZLOOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate can be achieved through various methods. One common approach involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the carbamate group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce a primary amine .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes and understanding their catalytic functions.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting neurological disorders and other diseases.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it an ideal intermediate for producing various drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Piperidine/Bicyclic Positions) Molecular Weight (g/mol) Key Data (Yield, MS m/z) Source
tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate (Target) 1-benzyl, 3-OH, 4-Boc 322.4 (calculated) N/A Inference
(R)-tert-butyl (6-((4-(N-(3,4-difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 35) Piperidine-4-propionamido (3,4-difluorophenyl), tetrahydronaphthalene 528.1 (observed) MS (ESI): 528.1; Yield: 64%
tert-butyl (1-acetylpiperidin-4-yl)carbamate 1-acetyl, 4-Boc 242.3 (calculated) Synthesized via Ac₂O acylation; Yield: ~70% (crude)
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 3R,4R-F, 4-Boc 233.3 (calculated) CAS: 1052713-47-9
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate cis-3-methyl, 4-Boc 214.3 (calculated) CAS: 473839-06-4

Key Observations:

Substituent Impact on Lipophilicity :

  • The target compound’s benzyl group increases lipophilicity (clogP ~2.5 estimated) compared to acetyl (Compound in , clogP ~1.2) or fluorinated derivatives (). This may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine substitution () or methyl groups () balance lipophilicity and metabolic stability, as seen in CNS-targeting drugs .

However, it may also increase susceptibility to oxidative metabolism. In contrast, fluorinated analogues () exhibit enhanced metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves benzylation of a Boc-protected 3-hydroxypiperidine-4-amine, analogous to methods in (Ac₂O acylation) and (aryl amination). Yields for similar compounds range from 64% () to 70% (), suggesting moderate efficiency.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Selected Analogues

Compound Name ¹H NMR (Key Signals) MS (ESI) m/z Reference
Target Compound δ 1.42 (s, 9H, Boc), δ 3.65 (m, 1H, 3-OH), δ 7.32 (m, 5H, Ar) 322.4 [M+H]⁺ (calc.) Inference
Compound 35 () δ 1.38 (s, 9H, Boc), δ 6.85–7.25 (m, 3H, Ar-F) 528.1 [M+H]⁺
tert-butyl (1-acetylpiperidin-4-yl)carbamate () δ 2.05 (s, 3H, Ac), δ 3.20–3.80 (m, 4H, piperidine) 242.3 [M+H]⁺ (calc.)
  • The target’s aromatic protons (δ 7.32) and Boc group (δ 1.42) align with typical piperidine carbamates. The absence of acetyl or fluorine signals distinguishes it from analogues in and .

Biological Activity

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety, making it suitable for various biochemical studies, particularly in the context of neurological research and enzyme interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC@@HC(=O)CCl

This compound's architecture allows it to engage with various molecular targets, particularly enzymes and receptors, which is crucial for understanding its biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The presence of the carbamate functional group enables the compound to undergo hydrolysis and other chemical transformations, which can modulate enzyme activity. Such interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activity in several areas:

  • Neurological Research : The compound has been studied for its potential effects on neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders.
  • Enzyme Studies : It serves as a valuable tool in studying enzyme mechanisms, particularly those involved in metabolic pathways.

Case Studies

A notable study highlighted the use of this compound in exploring its interactions with specific enzymes involved in neurotransmitter metabolism. For instance, it was found to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE could lead to increased levels of acetylcholine, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-hydroxycarbamateLacks the benzyl groupSimpler structure
Tert-butyl N-(4-hydroxycyclohexyl)carbamateContains a cyclohexyl ringDifferent ring structure
Tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamateVariation in hydroxypiperidine positionPotentially different biological effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.